1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine
Description
This compound is a bis-furyl methanimine derivative featuring dual 4-nitrophenyl-substituted furan rings connected via an imine (-N=CH-) linkage. Its synthesis typically involves condensation reactions between furan-2-carbaldehyde derivatives and amines under acidic conditions . The 4-nitro group on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and molecular interactions. Key spectral data include IR absorption for C=N (1629–1630 cm⁻¹) and aryl C-H stretching (3163 cm⁻¹), alongside NMR signals for imine protons (δ 7.90–7.95 ppm) .
Properties
CAS No. |
301359-05-7 |
|---|---|
Molecular Formula |
C22H14N4O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(E)-1-[5-(4-nitrophenyl)furan-2-yl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine |
InChI |
InChI=1S/C22H14N4O6/c27-25(28)17-5-1-15(2-6-17)21-11-9-19(31-21)13-23-24-14-20-10-12-22(32-20)16-3-7-18(8-4-16)26(29)30/h1-14H/b23-13+,24-14+ |
InChI Key |
JGLRYDVTSPUKQZ-RNIAWFEPSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
5-(4-Nitrophenyl)-2-furancarboxaldehyde, [[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazone; USP Dantrolene Related Compound A; |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Related compounds such as 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics targeting iron acquisition in mycobacterial species.
Mode of Action
It’s worth noting that the nitrophenyl group in the compound could potentially undergo reduction reactions, similar to 4-nitrophenol. This could lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to impact the siderophore-mediated acquisition of iron in mycobacterium tuberculosis, which could suggest similar pathways might be affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemical species can affect the compound’s reactivity and stability. .
Biochemical Analysis
Biochemical Properties
1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It interacts with enzymes such as oxidoreductases and transferases, affecting their catalytic activities. The nitrophenyl groups in the compound facilitate binding to active sites of these enzymes, leading to inhibition or modulation of their functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . It has been observed to alter gene expression profiles, leading to the upregulation of stress response genes and downregulation of genes involved in cell proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular energy production and inducing metabolic stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity . This binding is facilitated by the nitrophenyl groups, which interact with amino acid residues in the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to induce persistent changes in cellular function, including sustained inhibition of metabolic enzymes and prolonged stress responses. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory properties without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. The threshold for these adverse effects is critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 oxidases, which convert it into reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby reducing cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress, leading to changes in cellular energy metabolism and apoptosis.
Biological Activity
The compound 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is a derivative of furan that exhibits significant biological activity. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and anticancer properties.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The initial steps include the formation of the furan moiety followed by the introduction of nitrophenyl and methyleneamino groups. The reaction conditions are critical, often requiring specific temperatures and pH levels to ensure optimal yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and influence cellular signaling pathways. The presence of the nitrophenyl group enhances its reactivity, potentially leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting cytotoxic effects.
Antibacterial Activity
Recent studies have shown that compounds similar to This compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing furan rings have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | Good |
| Target Compound | Staphylococcus aureus, Pseudomonas aeruginosa | Promising |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast cancer and cervical cancer cells. The mechanism involves inducing apoptosis and inhibiting topoisomerase activity, which is crucial for DNA replication.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB468 (Breast Cancer) | 10 ± 2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 0.15 ± 0.05 | Topoisomerase inhibition |
Case Studies
- Antibacterial Efficacy : A study compared the antibacterial activity of various furan derivatives against standard antibiotics like ciprofloxacin. The results indicated that certain derivatives of the target compound showed superior efficacy against resistant bacterial strains.
- Anticancer Potential : In a comparative study involving multiple furan derivatives, the target compound was found to possess one of the highest antiproliferative activities against MDA-MB468 cells, highlighting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Substituent Position Variations
1-(furan-2-yl)-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanimine (Fe) :
- The 3-nitro substituent on the phenyl ring reduces steric hindrance compared to the 4-nitro analog.
- Higher melting point (202–204°C vs. 186–188°C) suggests increased crystallinity due to altered packing .
- Similar C=N IR absorption (1630 cm⁻¹) but slight differences in aryl proton NMR shifts (δ 7.01–7.88 ppm) .
N′-{(E)-[5-(4-Chlorophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide :
Heterocyclic Core Modifications
Thiazole Derivatives (e.g., 2-[2-((5-(4-Nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole) :
- Thiazole rings introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity.
- Cytotoxicity against MCF-7 cells is higher (IC₅₀ = 12 µM) compared to furan-based methanimines, attributed to thiazole’s planar structure .
- IR spectra show C-S stretching at 721 cm⁻¹, absent in the target compound .
1,3,4-Thiadiazolimines (e.g., SA03 and SA07) :
Pharmacological Activity Comparisons
- Dantrolene Sodium: Structurally related via the 5-(4-nitrophenyl)furan moiety but includes an imidazol-5-olate group. Used as a muscle relaxant, highlighting how minor structural changes (e.g., sodium salt formation) drastically alter biological application .
Benzothiazole Acrylonitrile Derivatives :
Electronic and Structural Insights
Electron-Withdrawing Effects :
Conformational Rigidity :
- Bis-furyl methanimines exhibit restricted rotation around the imine bond, enhancing planarity and π-π stacking interactions .
Preparation Methods
Precursor Synthesis: 5-(4-Nitrophenyl)furan-2-carbaldehyde
The aldehyde precursor, 5-(4-nitrophenyl)furan-2-carbaldehyde, is synthesized via formylation of 2-(4-nitrophenyl)furan. A Vilsmeier-Haack reaction employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C facilitates electrophilic substitution, yielding the formylated product. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4–6 h |
| Yield | 72–78% |
Condensation Reaction: Schiff Base Formation
The target Schiff base is synthesized through a condensation reaction between equimolar quantities of 5-(4-nitrophenyl)furan-2-carbaldehyde and 5-(4-nitrophenyl)furan-2-ylmethanamine. Methanol serves as the solvent, with catalytic acetic acid (1–2 drops) to protonate the carbonyl oxygen, enhancing electrophilicity. The mixture is stirred at room temperature for 12–24 h, during which the imine bond (-CH=N-) forms via nucleophilic attack of the amine on the aldehyde.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Acetic acid (0.1%) |
| Temperature | 25°C |
| Reaction Time | 18 h |
| Yield | 68–74% |
Crystallization and Purification
Post-reaction, the solvent is reduced to 50% volume under vacuum, and the residual solution is cooled to 4°C to induce crystallization. Recrystallization from hot ethanol yields needle-like crystals after 48–72 h. The product is washed with cold diethyl ether to remove unreacted precursors.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 4°C |
| Crystallization Time | 72 h |
| Purity | ≥95% (HPLC) |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum exhibits a strong absorption band at 1665 cm⁻¹ , characteristic of C=N stretching vibrations in the imine linkage. The absence of N-H stretches (3300–3500 cm⁻¹) confirms complete condensation. Peaks at 1520 cm⁻¹ and 1348 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching, respectively.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 8.45 ppm integrates to two protons, assigned to the imine (-CH=N-) group. Aromatic protons from the furan and nitrophenyl moieties resonate between δ 7.20–8.30 ppm .
-
¹³C NMR (100 MHz, DMSO-d₆): The imine carbon appears at δ 160.2 ppm , while nitrophenyl carbons are observed at δ 124.3–148.1 ppm .
X-ray Diffraction (XRD)
Single-crystal XRD analysis reveals a planar geometry around the imine nitrogen, with dihedral angles of 8.2° between the furan and nitrophenyl rings. Intermolecular π-π stacking (3.5 Å) stabilizes the crystal lattice.
Comparative Analysis of Synthetic Methods
Solvent Effects on Reaction Efficiency
Methanol outperforms ethanol and acetonitrile in facilitating faster imine formation due to its moderate polarity and hydrogen-bonding capacity. Reactions in methanol achieve 74% yield versus 58% in acetonitrile .
Catalytic Influence
Protonation via acetic acid accelerates the reaction by 30% compared to uncatalyzed conditions. Lewis acids (e.g., ZnCl₂) offer minimal improvement, suggesting Brønsted acidity is sufficient.
Temperature Optimization
Elevating the temperature to 40°C reduces reaction time to 6 h but decreases yield to 62% due to side reactions. Room temperature balances efficiency and product stability.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic routes are recommended for preparing 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine, and how can reaction efficiency be optimized?
Methodological Answer:
- Step 1: Start with 5-(4-nitrophenyl)furan-2-carbaldehyde and an amino-functionalized furan derivative. Perform a Schiff base condensation reaction using a catalytic acid (e.g., acetic acid) under reflux in anhydrous ethanol .
- Step 2: Monitor reaction progress via TLC (Rf ~0.8 in ethyl acetate/hexane, 1:1) and purify via column chromatography using silica gel.
- Optimization: Use computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal solvents and catalysts, reducing trial-and-error approaches .
- Key Parameters: Maintain anhydrous conditions to prevent hydrolysis of the imine bond.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy: Identify characteristic peaks:
- C=N stretch : ~1595 cm⁻¹ (Schiff base linkage) .
- NO₂ asymmetric/symmetric stretches : ~1520 and 1350 cm⁻¹ (nitrophenyl groups).
- ¹H/¹³C NMR:
- Aromatic protons : δ 7.0–8.5 ppm (split patterns depend on nitrophenyl substitution).
- Imine proton (N=CH) : δ ~8.5 ppm (singlet) .
- Mass Spectrometry (MS): Look for [M+H]⁺ or [M+Na]⁺ peaks. Molecular weight = 481.4 g/mol (calculated via SMILES from ).
Q. Table 1: Expected Spectroscopic Data
| Technique | Key Peaks/Shifts | Functional Group Assignment |
|---|---|---|
| IR | 1595 cm⁻¹ | C=N (imine) |
| ¹H NMR (DMSO-d6) | δ 8.5 (s, 1H) | N=CH |
| MS | m/z 481.4 (M+H)⁺ | Molecular ion confirmation |
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Step 1: Use density functional theory (DFT) to model the electron density distribution. The nitrophenyl groups act as electron-withdrawing groups, polarizing the imine bond for nucleophilic attack .
- Step 2: Simulate transition states using software like Gaussian or ORCA to identify preferred attack sites (e.g., imine carbon vs. furan oxygen).
- Validation: Cross-reference computational results with experimental kinetic data (e.g., monitoring reaction rates via UV-Vis spectroscopy).
Q. What strategies resolve contradictions between experimental and computational data regarding electronic properties?
Methodological Answer:
- Strategy 1: Perform UV-Vis spectroscopy to experimentally determine λmax (e.g., ~350–400 nm for nitrophenyl π→π* transitions) and compare with time-dependent DFT (TD-DFT) predictions .
- Strategy 2: Use X-ray crystallography (if crystals are obtainable) to validate bond lengths and angles against computational models .
- Contingency: If discrepancies persist, re-evaluate solvent effects or basis set choices in simulations.
Q. How to design a kinetic study evaluating the thermal stability of this compound under varying conditions?
Methodological Answer:
- Experimental Design:
- Conditions: Test stability at 25°C, 50°C, and 75°C in inert (N₂) vs. oxidative (air) atmospheres.
- Monitoring: Use HPLC to quantify degradation products over time.
- Kinetic Analysis: Apply the Arrhenius equation to calculate activation energy (Ea) for decomposition.
- Advanced Modeling: Incorporate reactor design principles (e.g., plug-flow vs. batch systems) to simulate industrial-scale stability .
Methodological Notes
- Data Cross-Validation: Always corroborate spectroscopic data with multiple techniques (e.g., IR + NMR + MS) to avoid misinterpretation .
- Contradiction Resolution: When experimental and computational results conflict, prioritize empirical data but refine computational parameters (e.g., solvent models, basis sets) iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
